molecular formula C11H12O3 B1329860 Benzyl acetoacetate CAS No. 5396-89-4

Benzyl acetoacetate

Cat. No.: B1329860
CAS No.: 5396-89-4
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate, also known as acetoacetic acid benzyl ester, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Benzyl acetoacetate, also known as Benzyl 3-oxobutanoate, is a chemical compound that primarily targets enzymes involved in the acetyl CoA pathway . This pathway is crucial for various metabolic processes, including energy production and lipid synthesis .

Mode of Action

The compound interacts with its targets by undergoing a process known as asymmetric bioreduction . This process involves the reduction of this compound to form Benzyl (S)- (+)-3-hydroxybutyrate in the presence of certain strains of Candida . This reaction results in changes in the metabolic processes associated with the acetyl CoA pathway .

Biochemical Pathways

This compound affects the acetyl CoA pathway, which is an essential biochemical pathway involved in energy metabolism . The compound’s interaction with this pathway can lead to the production of acetyl coenzyme A (acetyl-CoA), a key molecule in metabolism . Acetyl-CoA plays a crucial role in the citric acid cycle (or Krebs cycle), where it contributes to the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

Its physical properties, such as its boiling point (156-159 °c/10 mmhg) and density (1112 g/mL at 25 °C), suggest that it may have specific ADME characteristics

Result of Action

The primary result of this compound’s action is the production of Benzyl (S)- (+)-3-hydroxybutyrate . This molecule can participate in various metabolic processes, potentially influencing cellular energy production and lipid synthesis . .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, its stability may be affected by temperature, as indicated by its specific boiling point . Understanding these factors is crucial for predicting the compound’s behavior in different environments and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with benzyl alcohol. This reaction typically requires a catalyst such as 2-chloro-1-methylpyridinium iodide (CMPI) and 4-dimethylaminopyridine (DMAP) to proceed efficiently . The reaction conditions often involve heating the mixture to facilitate the ester exchange process.

Industrial Production Methods: In an industrial setting, this compound is produced using similar transesterification methods but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .

Comparison with Similar Compounds

Uniqueness: Benzyl acetoacetate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can participate in additional reactions, such as oxidation to form benzaldehyde, providing further synthetic versatility .

Properties

IUPAC Name

benzyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
Source PubChem
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.112-1.120
Record name Benzyl acetoacetate
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CAS No.

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name Acetoacetic acid, benzyl ester
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Record name Benzyl acetoacetate
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Record name Butanoic acid, 3-oxo-, phenylmethyl ester
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Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name BENZYL ACETOACETATE
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Record name Benzyl acetoacetate
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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